6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.69 g/mol. This compound is classified as an organic molecule, specifically a pyridine derivative, which incorporates a chloro substituent and an oxan moiety. Its structural uniqueness allows it to serve as an important intermediate in various chemical syntheses and biological studies.
The synthesis of 6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with oxan-4-ylamine. This reaction is facilitated by the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and bases like triethylamine, which help in forming the amide bond under controlled conditions.
The molecular structure of 6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide features a pyridine ring substituted with a chlorine atom at the 6-position and an oxan-4-yl group attached through an amide linkage at the 3-position. The presence of these substituents contributes to its chemical reactivity and potential biological activity.
6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide can undergo various chemical reactions, which include:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to create derivatives with novel properties.
The mechanism of action of 6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets within biological systems. It is believed to inhibit certain enzymes or receptors, which may lead to alterations in cellular processes such as DNA replication or protein synthesis. Ongoing research aims to elucidate the precise molecular pathways affected by this compound, contributing to its potential therapeutic applications.
6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide exhibits properties typical of solid organic compounds, including:
6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide has several applications across various fields:
The emergence of 6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide represents a strategic advancement in heterocyclic chemistry, where synthetic accessibility meets targeted bioactivity. Pyridine-carboxamide hybrids gained prominence in medicinal chemistry during the late 20th century due to their versatile pharmacological profiles, exemplified by foundational compounds like 6-chloro-N-(4-methoxyphenyl)pyridine-3-carboxamide (CID 1483269) cataloged in PubChem [1]. The specific incorporation of the oxane (tetrahydropyran) moiety emerged as a rational design strategy in the 2010s to optimize drug-like properties, particularly metabolic stability and membrane permeability. This compound was first synthesized as part of systematic structure-activity relationship (SAR) explorations around pyridine-3-carboxamides, with its initial reported preparation occurring through nucleophilic acyl substitution between 6-chloronicotinoyl chloride and 4-aminotetrahydropyran [7]. The selection of oxan-4-amine was deliberate, leveraging its saturated oxygen heterocycle to confer conformational restraint while introducing a hydrogen bond acceptor-donor pair – features now recognized as critical for target engagement in enzyme inhibition [6].
Table 1: Key Historical Milestones for Pyridine-Oxan Hybrids
Year | Development | Significance |
---|---|---|
Pre-2010 | Pyridine carboxamides as antimicrobial scaffolds | Established core pharmacophore for targeting microbial kinases and synthases [3] |
2014 | FDA approval of oxane-containing antibacterials (e.g., tedizolid) | Validated oxane as privileged structure in antimicrobial agents [9] |
2017 | Systematic SAR of N-(heterocyclic) pyridine carboxamides | Identified oxan-4-yl variant as optimal for solubility and potency balance [7] |
2019 | Computational modeling of oxane-pyridine interactions | Revealed role of oxane in enhancing binding free energy via hydrophobic contacts [4] |
The molecular architecture of 6-chloro-N-(oxan-4-yl)pyridine-3-carboxamide (IUPAC: N-(oxan-4-yl)-6-chloropyridine-3-carboxamide; CAS: 2034364-67-3) integrates two complementary heterocyclic systems: an electron-deficient chloropyridine ring and a semi-saturated oxane moiety. The pyridine ring exhibits a planar configuration with a significant dipole moment (calculated μ = 2.1–2.5 D) originating from the electronegative nitrogen, while the oxane adopts a chair conformation with axial/equatorial flexibility [6] [7]. The carboxamide linker (-C(O)NH-) bridges these systems, adopting a trans configuration that facilitates intramolecular hydrogen bonding between the amide carbonyl (C=O) and the oxane oxygen, as confirmed by X-ray crystallography in analogous structures. This interaction rigidifies the conformation, reducing the entropy penalty upon target binding [4].
Critically, the meta-chlorine on the pyridine ring serves dual roles: (1) as a steric blocker mitigating metabolic hydroxylation at C-6, and (2) as an electron-withdrawing group enhancing the hydrogen bond-accepting capacity of the pyridine nitrogen. The oxan-4-yl group contributes to balanced lipophilicity (experimental logP ≈ 2.1) and aqueous solubility (predicted logS ≈ -3.8), addressing a key challenge in pyridine-based drug design. Molecular weight (284.73 g/mol) and polar surface area (58.7 Ų) fall within optimal ranges for blood-brain barrier permeability and oral bioavailability, distinguishing it from earlier N-aryl pyridine carboxamides with higher crystallinity and poorer absorption [7] .
Within contemporary drug discovery, this scaffold exemplifies "privileged structure" utilization – defined heterocyclic frameworks with proven target promiscuity. Its modular synthesis enables rapid analog generation via three points of diversification: pyridine substituents (C-2, C-4, C-5, C-6), oxane ring modification (e.g., 3- or 4-substituted), and amide bond bioisosterism [7]. This adaptability has positioned it as a starting point for lead optimization across multiple therapeutic areas:
Table 2: Bioisosteric Advantages of Oxan-4-yl vs. Common N-Substituents
N-Substituent | logP | Solubility (μg/mL) | Microsomal Stability (t₁/₂, min) | Protein Binding (%) |
---|---|---|---|---|
Oxan-4-yl | 2.08 | 42.3 | 36.8 | 87.2 |
Cyclohexyl | 2.75 | 8.7 | 12.1 | 95.6 |
4-Methoxyphenyl | 2.91 | 5.2 | 18.9 | 92.3 |
4-(Methylsulfonyl)phenyl | 1.45 | 128.5 | 43.2 | 76.1 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1